1,2-Diiodoethylene

Descripción general

Descripción

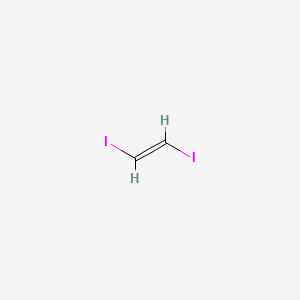

1,2-Diiodoethylene, also known as 1,2-diiodoethene, is an organoiodide with the molecular formula C2H2I2 . It can exist as either of two geometric isomers, cis-1,2-diiodoethylene or trans-1,2-diiodoethylene .

Synthesis Analysis

The synthesis of (E)-1,2-diiodoethylene and its deuterated derivative, (E)-1,2-dideutero-1,2-diiodoethylene, has been proposed based on acetylene generated in a two-chamber reactor .Molecular Structure Analysis

This compound has two geometric isomers, cis-1,2-diiodoethylene or trans-1,2-diiodoethylene . Like most cis-trans compounds, the Z isomer (cis) is less stable than the E isomer (trans) by 2 kcal/mol .Chemical Reactions Analysis

The reactions of acetylene generated in a two-chamber reactor with methyl diazoacetate, iodine, and benzoyl chlorides have been studied . This led to the synthesis of methyl 1H-pyrazole-3-carboxylate, (E)-1,2-diiodoethylene, (E)-1,2-dideutero-1,2-diiodoethylene, and (2E)-1-aryl-3-chloroprop-2-en-1-ones .Physical And Chemical Properties Analysis

This compound has a molar mass of 279.847 g/mol . It has a melting point of 73.4 °C and a boiling point of 196 to 197 °C . The density of this compound is 3.0±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Chemical Reaction Studies and Isomerization

1,2-Diiodoethylene has been studied in chemical reactions, particularly focusing on its isomerization. Kushawaha (1980) explored the laser-induced chemical reaction of I2 + C2H2, observing the formation of cis and trans isomers of this compound. The ratio of these isomers changes significantly with varying laser wavelengths, indicating potential applications in controlled chemical synthesis and isomerization studies (Kushawaha, 1980).

Pyrolysis and Kinetic Studies

The pyrolysis of this compound has been a subject of interest. Furuyama, Golden, and Benson (1969) conducted spectrophotometric determination of its pyrolysis rate. They observed both a homogeneous unimolecular process and an iodine atom catalyzed process. This research is significant for understanding the thermal degradation and stability of this compound, which can be crucial in various industrial processes (Furuyama, Golden, & Benson, 1969).

Applications in Polymer Science

This compound also finds applications in the field of polymer science. For instance, the research by Collins, Kelly, and Holden (1992) on the polymerization of propylene using supported, chiral, ansa-metallocene catalysts highlights the role of similar compounds in the production of polypropylene with narrow molecular weight distributions. This indicates potential applications of this compound in the synthesis and modification of polymers (Collins, Kelly, & Holden, 1992).

Other Applications

While the specific applications of this compound are limited in the literature, the research on similar compounds such as 1,2-propanediol and 1,2-dibromoethane provides insights into potential uses. These compounds have been studied for their role in microbial production, biodegradation, and as intermediates in chemical syntheses. For example, the enhancement of aerobic biodegradation of 1,2-dibromoethane in groundwater, as studied by Hatzinger, Streger, and Begley (2015), could provide insights into environmental applications of this compound (Hatzinger, Streger, & Begley, 2015).

Mecanismo De Acción

Target of Action

1,2-Diiodoethylene, also known as 1,2-diiodoethene, is an organoiodide with the molecular formula C2H2I2 . It can exist as either of two geometric isomers, cis-1,2-diiodoethylene or trans-1,2-diiodoethylene . .

Mode of Action

Like most cis-trans compounds, the z isomer (cis) is less stable than the e isomer (trans) by 2 kcal/mol .

Propiedades

IUPAC Name |

(E)-1,2-diiodoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2I2/c3-1-2-4/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOGMKGEVNGRSK-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/I)\I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019312 | |

| Record name | (E)-1,2-Diiodoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-27-2, 20244-70-6 | |

| Record name | (E)-1,2-Diiodoethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diiodoethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020244706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,2-Diiodoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary ways to synthesize 1,2-diiodoethylene in a laboratory setting?

A: Research indicates that this compound can be produced through the addition reaction of iodine with acetylene. This reaction can be initiated by laser irradiation [, ], which facilitates the photodissociation of iodine molecules into reactive iodine atoms. Interestingly, studies utilizing isotopic mixtures of iodine revealed that the reaction proceeds via the addition of individual iodine atoms to acetylene, leading to isotopic scrambling in the final product [].

Q2: What spectroscopic techniques are valuable for characterizing this compound isomers?

A: Gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and Fourier-transform infrared spectroscopy (FTIR) have proven to be essential techniques for characterizing both cis- and trans-1,2-diiodoethylene []. These methods allow for the identification and differentiation of the isomers, even in the gas phase, which is particularly valuable for studying reaction mechanisms and product distributions.

Q3: Beyond its synthesis, are there other notable chemical reactions involving this compound?

A: Yes, this compound can form complexes with transition metals. For example, both cis- and trans-1,2-diiodoethylene can react with Fe2(CO)9 to form tetracarbonyliron complexes []. These complexes have been characterized using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, revealing a trigonal bipyramidal configuration where the this compound occupies an equatorial position [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenol](/img/structure/B1657890.png)

![4-[[(Z)-N-(4-chlorophenyl)sulfonyl-C-phenylcarbonimidoyl]amino]benzoic acid](/img/structure/B1657891.png)

![(5E)-3-[4-(diethylamino)phenyl]-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1657892.png)

![(2E)-5-(2,5-dichlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B1657895.png)

![benzyl N'-[N-(4-chlorophenyl)sulfonyl-C-phenylcarbonimidoyl]carbamimidothioate](/img/structure/B1657898.png)

![Ethyl 4-{3-[2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-en-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B1657904.png)

![3-[[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]-1H-indole](/img/structure/B1657906.png)

![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1657907.png)

![2-[2-(3,4-Dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B1657908.png)